Synthesis and Characterization of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
Synthesis and Characterization of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.
Physicochemical Properties
A summary of the key physicochemical properties of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂ | PubChem CID 313342[1] |
| Molecular Weight | 141.13 g/mol | PubChem CID 313342[1] |
| IUPAC Name | 5-amino-1-methylpyrazole-4-carboxylic acid | PubChem CID 313342[1] |
| CAS Number | 4058-91-7 | PubChem CID 313342[1] |
Synthesis Protocol
The synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid is typically achieved in a two-step process. The first step involves the synthesis of the ethyl ester precursor, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, followed by hydrolysis to the desired carboxylic acid.
Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This procedure is adapted from the synthesis process described in patent CN105646357A.[2]
Experimental Protocol:
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Reaction Setup: In a well-ventilated fume hood, charge a reactor with ethoxy methylene ethyl cyanoacetate. Add toluene as a solvent and stir the mixture until the solid is completely dissolved. Prepare a 40% aqueous solution of methyl hydrazine in a dropping funnel.
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Reaction: Cool the reactor to 20-25 °C using a chilled brine bath. Begin the dropwise addition of the methyl hydrazine solution, maintaining the internal temperature between 22-30 °C.
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Insulation: After the addition is complete, continue stirring the reaction mixture at 22-30 °C for 1-3 hours.
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Reflux: Gradually heat the mixture to reflux temperature and maintain reflux for 2 hours.
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Work-up: Cool the reaction mixture to 9-10 °C. The product will precipitate out of the solution.
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Isolation: Collect the solid product by filtration and dry the filter cake to obtain ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Diagram 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
This protocol is a general procedure for the hydrolysis of pyrazole esters, adapted from the hydrolysis of a similar compound.[3]
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and a 10% aqueous solution of sodium hydroxide.
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Reaction: Heat the reaction mixture to reflux and maintain for approximately 10 hours to ensure complete conversion of the ester to the carboxylic acid.
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Work-up: After reflux, cool the reaction mixture to room temperature.
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Acidification: Carefully acidify the mixture to a pH of 5-6 with a suitable acid (e.g., concentrated HCl). The carboxylic acid will precipitate out of the solution.
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Isolation: Collect the solid precipitate by vacuum filtration and allow it to dry thoroughly.
Diagram 2: Hydrolysis to the Carboxylic Acid.
Characterization Data
The following tables summarize the expected characterization data for 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid based on data from analogous compounds and spectroscopic principles.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | * δ (ppm) ~12-13: Broad singlet, 1H (carboxylic acid proton, -COOH).* δ (ppm) ~7.5: Singlet, 1H (pyrazole C3-H).* δ (ppm) ~5.0-6.0: Broad singlet, 2H (amino group, -NH₂).* δ (ppm) ~3.7: Singlet, 3H (methyl group, -CH₃). |
| ¹³C NMR | * δ (ppm) ~165-175: Carbonyl carbon (-COOH).* δ (ppm) ~150-160: C5-NH₂.* δ (ppm) ~135-145: C3-H.* δ (ppm) ~90-100: C4-COOH.* δ (ppm) ~30-40: Methyl carbon (-CH₃). |
| FTIR (cm⁻¹) | * ~3400-3200: N-H stretching of the amino group.* ~3300-2500: Broad O-H stretching of the carboxylic acid.* ~1700-1650: C=O stretching of the carboxylic acid.* ~1620-1580: N-H bending of the amino group.* ~1550-1450: C=C and C=N stretching of the pyrazole ring. |
| Mass Spec. | * Expected [M+H]⁺: 142.0611 |
Experimental Workflow for Characterization
The following diagram outlines the typical workflow for the characterization of the synthesized 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid.
Diagram 3: Characterization Workflow.

